molecular formula C46H60N16O12S2 B12744915 Einecs 301-687-2 CAS No. 94030-82-7

Einecs 301-687-2

Cat. No.: B12744915
CAS No.: 94030-82-7
M. Wt: 1093.2 g/mol
InChI Key: CGZQUBTUFBZJQP-YHPRVSEPSA-N
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Description

Einecs 301-687-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 301-687-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Einecs 301-687-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 301-687-2 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can influence various biochemical processes. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Einecs 301-687-2 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures and chemical properties. For example, compounds such as cyclohexyl bromide (Einecs 203-622-2) and phenyl benzoate (Einecs 202-293-2) share similarities in their chemical behavior and applications. this compound may exhibit unique properties that distinguish it from these related compounds .

Properties

CAS No.

94030-82-7

Molecular Formula

C46H60N16O12S2

Molecular Weight

1093.2 g/mol

IUPAC Name

2-aminoethanol;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C42H46N14O10S2.2C2H7NO/c43-35(59)17-19-55(21-23-57)41-51-37(45-29-7-3-1-4-8-29)49-39(53-41)47-31-15-13-27(33(25-31)67(61,62)63)11-12-28-14-16-32(26-34(28)68(64,65)66)48-40-50-38(46-30-9-5-2-6-10-30)52-42(54-40)56(22-24-58)20-18-36(44)60;2*3-1-2-4/h1-16,25-26,57-58H,17-24H2,(H2,43,59)(H2,44,60)(H,61,62,63)(H,64,65,66)(H2,45,47,49,51,53)(H2,46,48,50,52,54);2*4H,1-3H2/b12-11+;;

InChI Key

CGZQUBTUFBZJQP-YHPRVSEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCC(=O)N)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCC(=O)N)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N

Origin of Product

United States

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